molecular formula C16H24Cl2N2O B14712249 Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride CAS No. 22929-31-3

Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride

Cat. No.: B14712249
CAS No.: 22929-31-3
M. Wt: 331.3 g/mol
InChI Key: AFLXOUCNYIPMAM-UHFFFAOYSA-N
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Description

Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride: is a chemical compound with the molecular formula C16-H23-Cl-N2-O.Cl-H and a molecular weight of 331.32 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride typically involves the reaction of piperazine with butyryl chloride and o-chlorophenethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving neurotransmitter receptors and ion channels.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-methyl-4-(alpha-m-tolylbenzyl)-, dihydrochloride
  • 1-Butanone,1-[4-[2-(2-chlorophenyl)ethyl]-1-piperazinyl]-, hydrochloride

Uniqueness

Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride is unique due to its specific structural features, such as the presence of the butyryl and o-chlorophenethyl groups. These structural elements confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

22929-31-3

Molecular Formula

C16H24Cl2N2O

Molecular Weight

331.3 g/mol

IUPAC Name

1-[4-[2-(2-chlorophenyl)ethyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C16H23ClN2O.ClH/c1-2-5-16(20)19-12-10-18(11-13-19)9-8-14-6-3-4-7-15(14)17;/h3-4,6-7H,2,5,8-13H2,1H3;1H

InChI Key

AFLXOUCNYIPMAM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)CCC2=CC=CC=C2Cl.Cl

Origin of Product

United States

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